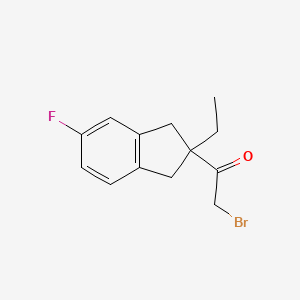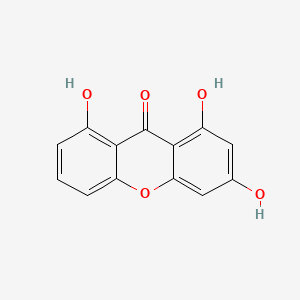
2,2,3,3-Tetramethylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetramethylbutanal is an organic compound with the molecular formula C8H16O. It is a highly branched aldehyde, known for its unique structure and properties. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylbutanal typically involves the oxidation of 2,2,3,3-Tetramethylbutane. The process can be carried out using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic oxidation processes. These methods are designed to maximize yield and purity while minimizing by-products and waste. The use of advanced catalysts and optimized reaction conditions is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3,3-Tetramethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms in the aldehyde group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various organometallic reagents and catalysts
Major Products Formed:
Oxidation: 2,2,3,3-Tetramethyl-butanoic acid
Reduction: 2,2,3,3-Tetramethyl-butanol
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetramethylbutanal has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetramethylbutanal involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive, allowing the compound to participate in nucleophilic addition reactions. This reactivity is crucial for its role in organic synthesis and its potential biological activity.
Vergleich Mit ähnlichen Verbindungen
2,2,3,3-Tetramethylbutane: A hydrocarbon with a similar structure but lacking the aldehyde group.
2,2,3,3-Tetramethyl-butanol: The reduced form of 2,2,3,3-Tetramethylbutanal.
2,2,3,3-Tetramethyl-butanoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its highly branched structure and the presence of the reactive aldehyde group. This combination of features makes it a valuable compound in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H16O |
|---|---|
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
2,2,3,3-tetramethylbutanal |
InChI |
InChI=1S/C8H16O/c1-7(2,3)8(4,5)6-9/h6H,1-5H3 |
InChI-Schlüssel |
OKSBWDKKULDLPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C)(C)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Benzyloxy)-5-{[(2S)-1-methoxybutan-2-yl]oxy}benzoic acid](/img/structure/B8511354.png)


![6-isobutyl-3-methyl-5H-isothiazolo[5,4-d]pyrimidin-4-one](/img/structure/B8511373.png)




![3-Methyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B8511396.png)



![2-[(12-Cyclohexyldodecyl)oxy]oxane](/img/structure/B8511436.png)
